3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde

Physicochemical Property Comparison Volatility Control Process Engineering

3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde (CAS 50705-16-3; IUPAC: 3,3-dimethylbicyclo[2.2.1]heptane-2-carbaldehyde; also known as Camphenylal) is a C10 bicyclic aldehyde belonging to the methyl-substituted norbornane carboxaldehyde family. It features a rigid bicyclo[2.2.1]heptane (norbornane) scaffold with geminal dimethyl substitution at the C3 bridgehead position and a formyl group at C2.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 50705-16-3
Cat. No. B12677530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde
CAS50705-16-3
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)C1C=O)C
InChIInChI=1S/C10H16O/c1-10(2)8-4-3-7(5-8)9(10)6-11/h6-9H,3-5H2,1-2H3
InChIKeyVMKZLKWCFOWLCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde (CAS 50705-16-3): Chemical Identity, Physicochemical Fingerprint, and Procurement Baseline


3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde (CAS 50705-16-3; IUPAC: 3,3-dimethylbicyclo[2.2.1]heptane-2-carbaldehyde; also known as Camphenylal) is a C10 bicyclic aldehyde belonging to the methyl-substituted norbornane carboxaldehyde family [1]. It features a rigid bicyclo[2.2.1]heptane (norbornane) scaffold with geminal dimethyl substitution at the C3 bridgehead position and a formyl group at C2. The compound has a molecular formula of C10H16O, a molecular weight of 152.23 g/mol, a calculated boiling point of 200.7 °C at 760 mmHg, a calculated density of 1.013 g/cm³, and a calculated flash point of 65.9 °C . Its structural classification under Essential Oils, Fragrances and Terpenes [2] and its availability in distinct stereochemical forms (exo/endo isomers with defined absolute configurations ) establish it as a conformationally defined aldehyde building block with potential olfactory and synthetic applications.

Why Generic Norbornane Aldehydes Cannot Replace 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde in Regio- and Stereochemically Demanding Applications


Methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes are not interchangeable due to pronounced differences in stereochemical stability, conformational equilibria, and physicochemical properties dictated by the position and number of methyl substituents. The geminal dimethyl group at C3 in 3,3-dimethylbicyclo[2.2.1]heptane-2-carbaldehyde introduces steric buttressing that shifts the endo/exo aldehyde equilibrium relative to the unsubstituted parent and alters the compound's boiling point, density, and solvation characteristics compared to isomers such as 7,7-dimethylbicyclo[2.2.1]heptane-2-carbaldehyde (CAS 481660-41-7) or 1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxaldehyde [1][2]. A 2000 study by Yuasa et al. on three closely related methyl-substituted analogs demonstrated that endo/exo isomer ratios, as predicted by MM2 calculations and NMR observations, are highly sensitive to the methyl substitution pattern—meaning that generic substitution by a regioisomeric aldehyde will alter the effective stereochemical composition of a reaction mixture or formulation [3]. This stereochemical sensitivity directly impacts enantioselective synthesis outcomes, olfactory profile consistency, and physicochemical processability, making compound-specific sourcing essential.

Quantitative Differentiation Evidence for 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde Versus Closest Analogs


Boiling Point Elevation and Volatility Modulation Relative to the Unsubstituted Parent Aldehyde

3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde exhibits a calculated normal boiling point of 200.7 °C at 760 mmHg . This is approximately 18 °C higher than the boiling point of the unsubstituted parent compound, bicyclo[2.2.1]heptane-2-carbaldehyde (CAS 19396-83-9), which has a reported boiling point of 182.5 °C at 760 mmHg [1]. The 18 °C elevation arises from the geminal dimethyl substitution and directly impacts distillation cut points, vapor pressure, and headspace concentration in fragrance applications.

Physicochemical Property Comparison Volatility Control Process Engineering

Density Reduction and Conformational Packing Consequences of Geminal Dimethyl Substitution at C3

The calculated density of 3,3-dimethylbicyclo[2.2.1]heptane-2-carbaldehyde is 1.013 g/cm³ . In contrast, the unsubstituted parent compound bicyclo[2.2.1]heptane-2-carbaldehyde has a reported density of 1.11 g/cm³ [1]. The approximately 9% lower density is attributable to the steric demands of the geminal dimethyl group reducing molecular packing efficiency in the liquid phase.

Density Molecular Packing Formulation Solubility

Endo/Exo Stereochemical Stability Profile and Its Predicted Divergence from 7,7-Dimethyl and 1,3,3-Trimethyl Isomers

A systematic study by Yuasa et al. (2000) on three methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes (1,3,3-trimethyl, 1,7,7-trimethyl, and 7,7-dimethyl) demonstrated that endo/exo isomer ratios, determined by NMR and predicted by MM2 molecular mechanics, differ substantially depending on the substitution pattern [1]. Although 3,3-dimethylbicyclo[2.2.1]heptane-2-carbaldehyde was not included in that study, the geminal dimethyl group at C3 is predicted to produce a distinct endo/exo equilibrium profile relative to the 7,7-dimethyl isomer due to differential steric interactions with the aldehyde group. The 3,3-dimethyl isomer is commercially available in three stereochemically defined forms: the racemic mixture (CAS 50705-16-3), the exo-(1S,2R,4R) form (CAS 361152-24-1), and the (1R,2R,4S) form (CAS 481660-35-9), providing procurement-level stereochemical control that is not available for all regioisomers.

Stereochemistry Conformational Stability Enantioselective Synthesis

Fragrance Application Classification and Distinct Olfactory Note Profile as a Norbornane-Derived Odorant

3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde (exo- form, CAS 57075-07-7) is classified under 'Essential Oils, Fragrances and Terpenes' and is patented as part of norbornane derivative compositions for fragrance applications [1][2]. US Patent 4,126,570 describes the use of 3,3-dimethylnorbornane derivatives for enhancing the aroma of detergents, noting that the structural class imparts fruity, sweet, and woody odor notes [3]. In contrast, the structurally related 7,7-dimethyl isomer is primarily referenced in chiral building block contexts rather than fragrance applications, and campholenic aldehyde (α-campholenal, CAS 4501-58-0), a common alternative, delivers a camphorous, pine-like odor distinct from the target compound's profile.

Fragrance Chemistry Olfactory Profile Perfumery Raw Materials

Procurement-Driven Application Scenarios for 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde Based on Quantitative Differentiation Evidence


Enantioselective Synthesis Requiring Stereochemically Defined Norbornane Aldehyde Input

When a synthetic route demands a chiral bicyclic aldehyde building block with exo or endo stereochemical integrity at C2, the availability of 3,3-dimethylbicyclo[2.2.1]heptane-2-carbaldehyde in three distinct stereochemical forms (racemic CAS 50705-16-3, exo-(1S,2R,4R) CAS 361152-24-1, and (1R,2R,4S) CAS 481660-35-9) provides procurement-level stereochemical control that is not available for all regioisomeric norbornane aldehydes. The class-level inference from Yuasa et al. (2000) indicates that the endo/exo equilibrium of the 3,3-dimethyl isomer is likely distinct from that of 7,7-dimethyl and 1,3,3-trimethyl analogs due to differential steric interactions, making compound-specific sourcing critical for maintaining stereochemical fidelity. [1]

Fragrance Formulation Targeting Woody-Fruity Notes Requiring Defined Volatility

In fragrance compositions where a woody-fruity odor note is desired and tight control over headspace volatility is critical, 3,3-dimethylbicyclo[2.2.1]heptane-2-carbaldehyde offers a boiling point of 200.7 °C—approximately 18 °C higher than the unsubstituted parent aldehyde—enabling its use in warmer-blooming, longer-lasting fragrance accords. Its classification under Essential Oils, Fragrances and Terpenes and its patent-protected use in detergent aroma enhancement support its application in functional perfumery where substantivity on fabric is required. [2]

Process Chemistry and Distillation Optimization for High-Boiling Aldehyde Intermediates

The elevated boiling point (200.7 °C vs. 182.5 °C for the parent aldehyde) and reduced density (1.013 g/cm³ vs. 1.11 g/cm³) of 3,3-dimethylbicyclo[2.2.1]heptane-2-carbaldehyde relative to the unsubstituted norbornane aldehyde must be factored into distillation column design, vacuum distillation parameters, and phase-separation protocols. The 18 °C boiling point differential shifts the optimal distillation cut point, while the 9% lower density alters liquid-liquid extraction behavior, making compound-specific process parameterization necessary. [3]

Procurement of a Norbornane Aldehyde with Documented Detergent Fragrance Compatibility

US Patent 4,126,570 explicitly discloses norbornane derivatives incorporating the 3,3-dimethyl substitution pattern for enhancing the aroma of detergent compositions, providing direct regulatory and application precedent for procurement in household and personal care product development. This distinguishes the compound from the 7,7-dimethyl isomer, for which no fragrance application documentation was identified, reducing formulatory risk for procurement managers sourcing aldehydes for functional fragrance applications. [4]

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